molecular formula C12H8F4N2O2S B5850884 N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B5850884
M. Wt: 320.26 g/mol
InChI Key: QTLUFFGPVQFHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, also known as TFMTA, is a chemical compound that has been widely used in scientific research. It is a thiazole derivative that has a unique chemical structure, which makes it suitable for various research applications.

Mechanism of Action

The mechanism of action of N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is known to interact with various ion channels and enzymes, which play a crucial role in various biological processes. N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling pathways. It has also been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide are complex and depend on the specific biological process being studied. N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit the proliferation of cancer cells, reduce the severity of seizures, and modulate the activity of ion channels involved in cardiovascular diseases. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is its unique chemical structure, which makes it suitable for various research applications. N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is its potential toxicity. N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been shown to be toxic to certain cell types, and its toxicity should be carefully evaluated before use in any research study.

Future Directions

There are many potential future directions for the use of N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in scientific research. One potential direction is the development of new drugs based on the chemical structure of N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide could also be used to study the role of ion channels and enzymes in various diseases, including neurodegenerative diseases and autoimmune diseases. Additionally, N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide could be used to study the function of various ion channels and enzymes in the context of aging and age-related diseases. Further research is needed to fully understand the potential applications of N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in scientific research.
Conclusion:
N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, or N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, is a chemical compound that has been widely used in scientific research. It has a unique chemical structure that makes it suitable for various research applications. N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been used to study the role of ion channels and enzymes in various diseases, as well as in the development of new drugs. While N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has many potential advantages, its potential toxicity should be carefully evaluated before use in any research study. Further research is needed to fully understand the potential applications of N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in scientific research.

Synthesis Methods

The synthesis of N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for the synthesis of N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is the reaction of 2,3,5,6-tetrafluoro-4-methoxyaniline with thioacetic acid in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Scientific Research Applications

N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been widely used in scientific research as a tool to study various biological processes. It has been used in the development of new drugs, as well as in the study of the mechanism of action of existing drugs. N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been used to study the role of ion channels in various diseases, including cancer, epilepsy, and cardiovascular diseases. It has also been used to study the function of various enzymes, including kinases and phosphatases.

properties

IUPAC Name

N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2O2S/c1-4(19)17-12-18-5(3-21-12)6-7(13)9(15)11(20-2)10(16)8(6)14/h3H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLUFFGPVQFHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=C(C(=C(C(=C2F)F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7197215

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.